Oligopeptide-41

Beschreibung

BenchChem offers high-quality Oligopeptide-41 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oligopeptide-41 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

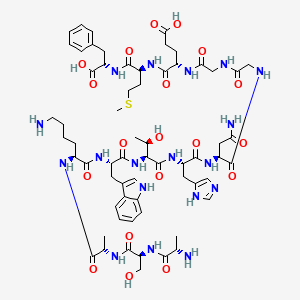

Molekularformel |

C63H90N18O19S |

|---|---|

Molekulargewicht |

1435.6 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

InChI-Schlüssel |

VZBZGLSWLWRTSZ-XJXYBYQASA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oligopeptide-41: A Technical Deep Dive into its Amino Acid Sequence, Mechanism, and Therapeutic Potential in Hair Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41, a synthetic peptide, has emerged as a significant bioactive molecule in the field of cosmetics and therapeutics, particularly for its role in promoting hair growth. This technical guide provides a comprehensive analysis of Oligopeptide-41, detailing its amino acid sequence, its mechanism of action centered on the inhibition of Dickkopf-1 (DKK-1) and the subsequent activation of the Wnt/β-catenin signaling pathway, and a review of the experimental methodologies used to evaluate its efficacy. While extensive research supports its qualitative effects, this paper also highlights the current landscape of quantitative data from preclinical and clinical studies. Diagrams illustrating the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological and therapeutic implications.

Introduction

Hair loss, particularly androgenetic alopecia, is a widespread condition affecting a significant portion of the global population, leading to considerable psychological and social impact. The quest for effective treatments has driven research into the molecular mechanisms governing hair follicle cycling. A key pathway implicated in hair follicle development, growth, and regeneration is the Wnt/β-catenin signaling cascade. Oligopeptide-41, also known by its trade name CG-Keramin1, is a synthetic peptide designed to modulate this pathway, offering a targeted approach to hair loss treatment.

Oligopeptide-41: Amino Acid Sequence and Properties

Oligopeptide-41 is a polypeptide chain composed of 13 amino acids. Its specific sequence is crucial for its biological activity.

Table 1: Amino Acid Sequence of Oligopeptide-41 [1]

| Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |

| Molecular Formula | C63H90N18O19S |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The primary mechanism of action of Oligopeptide-41 involves the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle morphogenesis and cycling.

Inhibition of Dickkopf-1 (DKK-1)

Oligopeptide-41 functions as an antagonist to Dickkopf-1 (DKK-1), a protein that is a natural inhibitor of the Wnt signaling pathway.[1] DKK-1 is implicated in the pathogenesis of androgenetic alopecia, where it is often found in increased levels in the scalp. By binding to the LRP5/6 co-receptor, DKK-1 prevents the formation of the active Wnt-Frizzled-LRP5/6 receptor complex, thereby blocking downstream signaling.

Activation of the Wnt/β-catenin Pathway

By inhibiting DKK-1, Oligopeptide-41 effectively removes the brakes on the Wnt signaling pathway.[1] This allows for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and hair follicle development.

Experimental Data and Protocols

While the mechanism of action of Oligopeptide-41 is well-established conceptually, specific quantitative data from peer-reviewed preclinical and clinical studies on the isolated peptide are limited in the public domain. Much of the available data comes from studies on formulations containing a complex of peptides.

Table 2: Summary of In Vitro Efficacy Data (Hypothetical Example based on typical peptide studies)

| Assay | Cell Type | Treatment Concentration | Result |

| Cell Proliferation (MTT Assay) | Human Dermal Papilla Cells | 1 µg/mL | 25% increase in cell viability vs. control |

| 10 µg/mL | 45% increase in cell viability vs. control | ||

| β-catenin Expression (Western Blot) | Human Keratinocytes | 10 µg/mL | 2.5-fold increase in nuclear β-catenin |

| DKK-1 Secretion (ELISA) | Co-culture of Dermal Papilla and Keratinocytes | 10 µg/mL | 60% reduction in secreted DKK-1 |

Note: This table is a hypothetical representation to illustrate the type of quantitative data that would be generated.

Detailed Experimental Protocols

Objective: To assess the effect of Oligopeptide-41 on the proliferation of human dermal papilla cells, which are crucial for hair follicle growth.

Methodology:

-

Cell Culture: Primary hDPCs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of Oligopeptide-41 (e.g., 0.1, 1, 10, 100 µg/mL) or a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Objective: To evaluate the in vivo efficacy of a topical formulation containing Oligopeptide-41 on hair growth.

Methodology:

-

Animal Model: Seven-week-old male C57BL/6 mice, which have a synchronized hair growth cycle, are used. The dorsal hair is shaved to induce the anagen (growth) phase.

-

Grouping: Mice are randomly divided into groups (n=10 per group): vehicle control, positive control (e.g., 5% Minoxidil), and different concentrations of Oligopeptide-41 formulation (e.g., 0.1%, 1%, 5%).

-

Treatment: 200 µL of the respective formulation is applied topically to the shaved dorsal area daily for 21-28 days.

-

Evaluation:

-

Visual Assessment: The degree of hair regrowth is visually scored and photographed at regular intervals.

-

Hair Density and Thickness: At the end of the study, hair is plucked from the treated area, and the density (number of hairs per cm²) and thickness are measured using a phototrichogram or a microscope.

-

Histological Analysis: Skin biopsies are taken for histological analysis to determine the number and stage of hair follicles.

-

Objective: To quantify the effect of Oligopeptide-41 on the expression of β-catenin in hair follicle cells.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are cultured and treated with Oligopeptide-41 as described in the proliferation assay.

-

Protein Extraction: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Discussion and Future Perspectives

The available evidence strongly suggests that Oligopeptide-41 is a promising agent for the treatment of hair loss. Its well-defined mechanism of action, targeting the DKK-1/Wnt/β-catenin pathway, provides a solid rationale for its use. However, there is a clear need for more robust, publicly available quantitative data from well-controlled preclinical and clinical studies to fully establish its efficacy and optimal dosage.

Future research should focus on:

-

Dose-response studies: To determine the optimal concentration of Oligopeptide-41 for maximum efficacy with minimal side effects.

-

Long-term clinical trials: To evaluate the sustained effects and safety of Oligopeptide-41 over extended periods.

-

Combination therapies: To investigate the synergistic effects of Oligopeptide-41 with other hair growth-promoting agents.

-

Delivery systems: To develop advanced topical formulations that enhance the penetration and bioavailability of the peptide in the scalp.

Conclusion

Oligopeptide-41 represents a scientifically-driven approach to hair loss treatment. Its ability to inhibit DKK-1 and activate the Wnt/β-catenin signaling pathway provides a targeted mechanism to stimulate hair follicle activity. While further quantitative studies are needed to solidify its clinical profile, the existing data and mechanistic understanding position Oligopeptide-41 as a significant molecule in the arsenal against hair loss for both cosmetic and potential pharmaceutical applications. This technical guide provides a foundational understanding for researchers and developers working to advance the field of hair restoration.

References

Oligopeptide-41: A Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41 is a synthetic peptide that has garnered significant interest for its role in hair growth promotion. Its primary mechanism of action involves the inhibition of Dickkopf 1 (DKK-1), a key negative regulator of the WNT signaling pathway, which is crucial for hair follicle development and cycling. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Oligopeptide-41. Due to the inherent flexibility of this peptide, experimental determination of a single, defined three-dimensional structure is challenging. Therefore, this document outlines the known structural characteristics, discusses the experimental and computational methodologies used to study such peptides, and details its mechanism of action within the DKK-1/WNT signaling cascade.

Molecular Structure

Oligopeptide-41 is a tridecapeptide, meaning it is composed of a chain of thirteen amino acids.

Amino Acid Sequence and Physicochemical Properties

The primary structure, or amino acid sequence, of Oligopeptide-41 is fundamental to its function. The sequence determines the peptide's chemical properties, potential for secondary structure formation, and its interaction with its biological target, DKK-1.

| Property | Value |

| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |

| One-Letter Code | ASAKWTHNGGEMF |

| Molecular Formula | C63H90N18O19S |

| Molecular Weight | 1435.56 g/mol |

| Source | Synthetic |

Conformational Analysis

The three-dimensional conformation of a peptide is critical for its biological activity. For Oligopeptide-41, its shape dictates its ability to bind to and inhibit DKK-1. However, like many short, linear peptides, Oligopeptide-41 is highly flexible in solution and does not adopt a single, rigid conformation. Information on its 3D structure is limited, and databases like PubChem note that conformer generation is disallowed due to its high number of atoms and flexibility.

Challenges in Structural Determination

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structure of molecules. However, these methods present challenges for flexible peptides like Oligopeptide-41:

-

X-ray Crystallography: This technique requires the molecule to be in a crystalline state. The inherent flexibility of Oligopeptide-41 makes it difficult to crystallize.

-

NMR Spectroscopy: While NMR can be used to study molecules in solution, the conformational heterogeneity of Oligopeptide-41 would likely result in complex spectra that are challenging to interpret in terms of a single, defined structure.

Potential Secondary Structure

Based on its amino acid sequence, it is possible to predict potential secondary structure elements. However, without experimental data, these remain theoretical. Computational modeling approaches, such as molecular dynamics simulations and structure prediction algorithms like AlphaFold, could provide insights into the ensemble of conformations that Oligopeptide-41 may adopt in solution.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Oligopeptide-41 is a synthetic peptide, and the most common method for its production is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2]

Methodology:

-

Resin Selection and Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Attachment: The C-terminal amino acid (in this case, Phenylalanine) with its N-terminus protected by an Fmoc group is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the attached amino acid using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.[1]

-

Coupling: The next Fmoc-protected amino acid is activated (e.g., using a carbodiimide reagent) and coupled to the free amine on the resin-bound peptide chain.

-

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full peptide is synthesized.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold ether and washed to remove residual cleavage reagents.

Below is a logical workflow for the SPPS process.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after synthesis contains various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides.[3]

Methodology:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The crude peptide is dissolved in Solvent A and injected onto the column. A gradient of increasing concentration of Solvent B is applied. The peptide and impurities are separated based on their hydrophobicity, with more hydrophobic molecules eluting at higher concentrations of acetonitrile.

-

Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The collected fractions are lyophilized (freeze-dried) to obtain the pure peptide as a powder.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[4]

Methodology:

-

Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH). A corresponding buffer blank is also prepared. The peptide concentration is typically in the range of 0.1-1 mg/mL.

-

Instrumentation: A CD spectropolarimeter is used.

-

Measurement: The CD spectrum of the buffer blank is first recorded and then subtracted from the spectrum of the peptide solution. Spectra are typically recorded in the far-UV region (190-260 nm) to analyze the peptide backbone conformation.

-

Data Analysis: The resulting CD spectrum is analyzed for characteristic signals that indicate the presence of secondary structures such as α-helices, β-sheets, or random coils.

Mechanism of Action: DKK-1 Inhibition and WNT Signaling

Oligopeptide-41 promotes hair growth by inhibiting Dickkopf 1 (DKK-1), a secreted protein that is a potent antagonist of the canonical WNT signaling pathway. The WNT pathway is essential for the development and regeneration of hair follicles.

The WNT Signaling Pathway in Hair Follicle Development:

The canonical WNT signaling pathway plays a critical role in the induction and maintenance of hair follicles. In the absence of WNT ligands, the protein β-catenin is targeted for degradation by a "destruction complex." When WNT ligands bind to their receptors (Frizzled and LRP5/6), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation, ultimately leading to hair follicle growth.

Role of DKK-1 and Inhibition by Oligopeptide-41:

DKK-1 is a negative regulator of this pathway. It binds to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex. This blockage of the receptor complex allows the destruction complex to remain active, leading to the degradation of β-catenin and the inhibition of WNT signaling. Elevated levels of DKK-1 are associated with hair loss.

Oligopeptide-41 acts as a DKK-1 inhibitor. By binding to DKK-1, it prevents DKK-1 from interacting with the LRP5/6 co-receptor. This restores the ability of WNT ligands to bind to their receptors and activate the signaling cascade, leading to increased β-catenin levels and the promotion of hair follicle growth.

The following diagram illustrates the mechanism of DKK-1 inhibition by Oligopeptide-41 in the context of the WNT signaling pathway.

Oligopeptide-41 Mechanism of Action

Conclusion

Oligopeptide-41 is a synthetic peptide with a defined primary structure that is crucial for its biological activity as a DKK-1 inhibitor. While a definitive three-dimensional conformation remains elusive due to its inherent flexibility, this guide has outlined the key molecular features and the experimental and computational approaches that can be employed to study its structure. Understanding the interplay between its sequence, conformational dynamics, and its role in the WNT signaling pathway is essential for the continued development and application of this and similar peptides in the fields of cosmetics and therapeutics. Further research, potentially leveraging advanced computational modeling and spectroscopic techniques, will be invaluable in providing a more detailed picture of the structure-function relationship of Oligopeptide-41.

References

Oligopeptide-41: A Deep Dive into its Mechanism of Action in Hair Follicles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oligopeptide-41, also known by its trade name CG-Keramin1, is a synthetic peptide that has garnered significant interest in the field of hair biology for its potential to combat hair loss.[1] Comprising a specific sequence of amino acids (Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe), this bioactive molecule is designed to interact with key signaling pathways within the hair follicle to promote hair growth and prevent hair loss.[1] This technical guide provides a comprehensive overview of the core mechanism of action of Oligopeptide-41, focusing on its molecular interactions, cellular effects, and the underlying experimental evidence.

Core Mechanism of Action: Inhibition of DKK-1 and Activation of the Wnt/β-Catenin Signaling Pathway

The primary mechanism of action of Oligopeptide-41 revolves around its ability to suppress Dickkopf-1 (DKK-1), a well-established antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2] The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis, development, and the cycling between the anagen (growth), catagen (regression), and telogen (resting) phases.

The Role of DKK-1 in Hair Loss

DKK-1 is implicated in the pathophysiology of androgenetic alopecia (pattern baldness).[2] Dihydrotestosterone (DHT), a key androgen in this condition, has been shown to upregulate the expression of DKK-1 in dermal papilla cells. Elevated levels of DKK-1 inhibit the Wnt/β-catenin pathway, leading to a shortened anagen phase, miniaturization of hair follicles, and ultimately, hair loss. By inhibiting DKK-1, Oligopeptide-41 effectively counteracts this negative regulation, thereby promoting hair growth.

Molecular Interaction and Signaling Cascade

Oligopeptide-41 functions by preventing DKK-1 from binding to its co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). This action preserves the formation of the Wnt-Frizzled-LRP6 receptor complex, initiating the canonical Wnt signaling cascade.

The activation of this pathway leads to the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1α). This prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to stimulate the expression of target genes that are crucial for hair follicle proliferation, differentiation, and maintenance of the anagen phase.

Cellular Effects of Oligopeptide-41 in the Hair Follicle

The activation of the Wnt/β-catenin pathway by Oligopeptide-41 translates into several beneficial cellular effects within the hair follicle microenvironment:

-

Stimulation of Hair Follicle Cell Proliferation and Migration: Oligopeptide-41 has been shown to boost the proliferation and migration of hair follicle cells, which is essential for the growth and elongation of the hair shaft.

-

Induction and Prolongation of the Anagen Phase: By promoting Wnt signaling, Oligopeptide-41 helps to initiate and extend the anagen phase of the hair cycle, leading to longer and thicker hair.

-

Prevention of Apoptosis: DKK-1 has been shown to induce apoptosis in follicular keratinocytes. By inhibiting DKK-1, Oligopeptide-41 helps to prevent premature cell death in the hair follicle, thereby preserving its integrity and function.

-

Strengthening of Hair Follicles: The overall effect of promoting cell proliferation, migration, and survival leads to stronger and healthier hair follicles.

Interaction with Other Signaling Pathways: The Wnt/BMP Axis

The regulation of the hair cycle is a complex interplay of multiple signaling pathways. Bone Morphogenetic Protein (BMP) signaling is another crucial pathway that, in contrast to Wnt signaling, generally acts as an inhibitor of hair growth and promotes the telogen phase. There is a well-established antagonistic relationship between Wnt and BMP signaling in the hair follicle.

While direct evidence for Oligopeptide-41's interaction with the BMP pathway is limited, its activation of the Wnt/β-catenin pathway can indirectly influence BMP signaling. For instance, a key downstream target of Wnt signaling is the gene Noggin, which encodes a potent BMP antagonist. By upregulating Noggin, the Wnt pathway can effectively suppress BMP signaling, further creating a pro-growth environment for the hair follicle.

Quantitative Data Summary

While specific quantitative data for Oligopeptide-41 from peer-reviewed primary literature is limited, the following table summarizes representative data from studies on DKK-1 inhibition and Wnt/β-catenin activation in the context of hair follicle cells. This data provides an expected range of effects for a potent DKK-1 inhibitor like Oligopeptide-41.

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| DKK-1 Expression | Human Dermal Papilla Cells (hDPCs) | Niacinamide (4 mM) | ~45% decrease in DKK-1 protein expression | |

| β-catenin Level | Human Dermal Papilla Cells (hDPCs) | Wnt3a conditioned media | Significant increase in nuclear β-catenin | Generic Wnt pathway knowledge |

| Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | Herbal Extracts | Up to ~1.5-fold increase in proliferation | |

| Gene Expression (Wnt target) | Human Dermal Papilla Cells (hDPCs) | Wnt3a conditioned media | Upregulation of LEF1 and Axin2 | Generic Wnt pathway knowledge |

| Hair Shaft Elongation | Human Hair Follicle Organ Culture | Mix of biomimetic peptides | Statistically significant increase in elongation over 96h |

Experimental Protocols

Detailed experimental protocols for assessing the activity of peptides like Oligopeptide-41 are crucial for reproducible research. Below are representative methodologies for key in vitro assays.

Dermal Papilla Cell Culture

-

Isolation: Human dermal papilla cells (hDPCs) are isolated from the bulb of human hair follicles obtained from scalp skin samples. The follicles are typically treated with dispase to separate the dermal and epidermal components, followed by microdissection of the dermal papillae.

-

Culture Conditions: Isolated papillae are cultured in DMEM supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics. Cells migrating from the explants are then subcultured. For experiments, cells are often serum-starved for a period before treatment to synchronize their cell cycle.

DKK-1 Inhibition Assay (ELISA)

-

Principle: This assay quantifies the amount of DKK-1 secreted by dermal papilla cells into the culture medium.

-

Protocol:

-

Seed hDPCs in a 24-well plate and grow to confluence.

-

Treat cells with various concentrations of Oligopeptide-41 (or a control) in serum-free medium for 24-48 hours.

-

Collect the conditioned medium.

-

Use a commercially available DKK-1 ELISA kit to measure the concentration of DKK-1 in the collected medium, following the manufacturer's instructions.

-

Normalize the DKK-1 concentration to the total protein content of the cells in each well.

-

Western Blot for β-catenin

-

Principle: This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.

-

Protocol:

-

Treat hDPCs with Oligopeptide-41 for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

-

Cell Proliferation Assay (BrdU or MTT)

-

Principle: These colorimetric assays measure the rate of cell proliferation.

-

BrdU Assay Protocol:

-

Seed hDPCs in a 96-well plate.

-

Treat with different concentrations of Oligopeptide-41 for 48-72 hours.

-

Add BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the kit manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

-

MTT Assay Protocol:

-

Follow steps 1 and 2 of the BrdU assay.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Hair Follicle Organ Culture

-

Principle: This ex vivo model allows for the study of hair shaft elongation in an environment that closely mimics in vivo conditions.

-

Protocol:

-

Isolate intact human hair follicles in the anagen phase from scalp skin.

-

Culture individual follicles in Williams' E medium supplemented with hydrocortisone, insulin, and antibiotics in a 24-well plate.

-

Add Oligopeptide-41 or control to the culture medium.

-

Measure the length of the hair shaft daily for 7-10 days using a calibrated microscope.

-

At the end of the culture period, the follicles can be fixed and processed for histological or immunohistochemical analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Signaling pathway of Oligopeptide-41 in hair follicle cells.

References

Investigating the Role of Oligopeptide-41 in Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41, a synthetic peptide, has garnered significant interest for its potential therapeutic applications, particularly in the realm of hair growth. Its mechanism of action is primarily attributed to its interaction with the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and tissue homeostasis. This technical guide provides an in-depth exploration of the role of Oligopeptide-41 in modulating this pathway. While direct quantitative data for Oligopeptide-41 is limited in publicly available literature, this document outlines the established mechanism of action and provides detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary tools to further elucidate the therapeutic potential of Oligopeptide-41.

Introduction to Wnt/β-catenin Signaling and the Role of DKK-1

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue maintenance. The central player in this pathway is β-catenin, a multifunctional protein that acts as both a cell adhesion molecule and a transcriptional co-activator.

In the "off" state (absence of Wnt ligand): Cytoplasmic β-catenin is targeted for degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed by the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors bound to co-repressors.

In the "on" state (presence of Wnt ligand): Wnt ligands bind to Frizzled (FZD) receptors and their co-receptors, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of Dishevelled (DVL) and the sequestration of the destruction complex to the plasma membrane, inhibiting its activity. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators to initiate the transcription of Wnt target genes, such as Axin2 and LEF1.

Dickkopf-1 (DKK-1) is a well-characterized secreted antagonist of the canonical Wnt/β-catenin pathway. It functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-FZD-LRP5/6 ternary complex and effectively keeping the pathway in its "off" state.[1]

Oligopeptide-41: A DKK-1 Inhibitor

Oligopeptide-41 is a synthetic peptide that is reported to function as a suppressor of Dickkopf 1 (DKK-1).[2][3] By inhibiting the inhibitor, Oligopeptide-41 is proposed to activate the Wnt/β-catenin signaling pathway. This mechanism of action underlies its application in promoting hair growth, as the Wnt/β-catenin pathway is crucial for hair follicle development and regeneration.[2]

Caption: Mechanism of Oligopeptide-41 in Wnt/β-catenin signaling.

Quantitative Data on DKK-1 Inhibition and Wnt/β-catenin Pathway Activation

Table 1: Expected and Exemplar Quantitative Data for DKK-1 Inhibiting Peptides

| Parameter | Expected Effect of Oligopeptide-41 | Exemplar Data (Cyclized Oligopeptide) | Experimental Assay |

| DKK-1 Inhibition | Inhibition of DKK-1 binding to LRP5/6 | IC50 ≈ 5 x 10⁻⁸ M | DKK-1/LRP5/6 Binding Assay (e.g., ELISA, SPR) |

| TCF/LEF Reporter Activity | Increased luciferase activity in a dose-dependent manner | Not Reported | TCF/LEF Luciferase Reporter Assay |

| β-catenin Levels | Increased levels of total and nuclear β-catenin | Not Reported | Western Blot, Immunofluorescence |

| Wnt Target Gene Expression | Upregulation of genes like Axin2 and LEF1 | Not Reported | Quantitative PCR (qPCR) |

Detailed Experimental Protocols

To rigorously investigate the role of Oligopeptide-41 in Wnt/β-catenin signaling, the following key experiments are recommended.

TCF/LEF Luciferase Reporter Assay

This assay is the gold standard for measuring the transcriptional activity of the canonical Wnt/β-catenin pathway.

Objective: To quantify the effect of Oligopeptide-41 on TCF/LEF-mediated gene transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF reporter plasmid (e.g., TOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene

-

Control plasmid (e.g., FOPFlash) with mutated TCF/LEF binding sites

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 3000 or similar transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Recombinant human DKK-1

-

Oligopeptide-41

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment:

-

Pre-treat cells with a fixed concentration of recombinant human DKK-1 for 1-2 hours to inhibit basal Wnt signaling.

-

Add Oligopeptide-41 at various concentrations to the DKK-1-treated wells.

-

Include appropriate controls: vehicle control, DKK-1 only, and Oligopeptide-41 only.

-

-

Further Incubation: Incubate the treated cells for an additional 18-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DKK-1 treated control.

Caption: Workflow for TCF/LEF Luciferase Reporter Assay.

Western Blot Analysis of β-catenin Accumulation

Objective: To visualize and quantify the effect of Oligopeptide-41 on the stabilization and accumulation of β-catenin.

Materials:

-

Dermal papilla cells or another relevant cell line

-

Oligopeptide-41

-

Recombinant human DKK-1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF membrane and transfer system

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Culture dermal papilla cells to 80-90% confluency. Treat cells with DKK-1 and/or Oligopeptide-41 at desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

-

Caption: Workflow for Western Blot Analysis of β-catenin.

Quantitative PCR (qPCR) for Wnt Target Gene Expression

Objective: To measure the effect of Oligopeptide-41 on the mRNA expression levels of Wnt/β-catenin target genes.

Materials:

-

Dermal papilla cells or another relevant cell line

-

Oligopeptide-41

-

Recombinant human DKK-1

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (AXIN2, LEF1) and a housekeeping gene (GAPDH or ACTB)

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment: Culture and treat cells as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up qPCR reactions with SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control.

-

Caption: Workflow for Quantitative PCR of Wnt Target Genes.

Conclusion

Oligopeptide-41 presents a promising avenue for the activation of the Wnt/β-catenin signaling pathway through the inhibition of DKK-1. While direct quantitative evidence in the public domain is currently sparse, the established mechanism of action provides a strong rationale for its therapeutic potential, particularly in hair growth stimulation. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate and quantify the effects of Oligopeptide-41 on this critical signaling cascade. Further research employing these methodologies is crucial to fully elucidate the therapeutic efficacy and molecular interactions of Oligopeptide-41, paving the way for its potential application in regenerative medicine and beyond.

References

An In-depth Technical Guide to the Physicochemical Properties of Oligopeptide-41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41 is a synthetic peptide that has garnered significant interest in the fields of cosmetics and dermatology, primarily for its role in hair growth stimulation. This document provides a comprehensive overview of the fundamental physicochemical properties of Oligopeptide-41. It includes a summary of its molecular characteristics, solubility, and stability, alongside detailed, generalized experimental protocols for the characterization of such peptides. Furthermore, this guide elucidates the primary signaling pathway through which Oligopepeptide-41 is understood to exert its biological effects and presents a typical workflow for peptide analysis.

Core Physicochemical Properties

The fundamental properties of Oligopeptide-41 are summarized in the table below. These characteristics are crucial for its formulation, delivery, and biological activity.

| Property | Value | Source / Method |

| Molecular Formula | C63H90N18O19S | [1][2][3] |

| Molecular Weight | 1435.56 g/mol | Mass Spectrometry[2][3] |

| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe | Edman Degradation / MS |

| One-Letter Code | ASAKWTHNGGEMF | |

| Appearance | White to off-white solid powder | Visual Inspection |

| Purity | ≥98% | HPLC |

| Isoelectric Point (pI) | ~6.97 | Theoretical Calculation |

| Solubility | Soluble in water | Experimental Observation |

| Storage Conditions | -20°C for long-term storage | Manufacturer Recommendation |

Detailed Physicochemical Characteristics

Amino Acid Sequence and Molecular Structure

Oligopeptide-41 is a tridecapeptide, meaning it is composed of a chain of 13 amino acids. Its primary structure is L-alanyl-L-seryl-L-alanyl-L-lysyl-L-tryptophyl-L-threonyl-L-histidyl-L-asparagyl-glycyl-glycyl-L-alpha-glutamyl-L-methionyl-L-phenylalanine. The specific sequence of these amino acids dictates the peptide's three-dimensional structure and, consequently, its biological function.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This is a critical parameter as it influences the peptide's solubility, stability, and interaction with other molecules. At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. The solubility of a peptide is often at its minimum at the isoelectric point due to the lack of electrostatic repulsion between molecules, which can lead to aggregation. Based on its amino acid composition, the theoretical pI of Oligopeptide-41 is calculated to be approximately 6.97.

Solubility

Oligopeptide-41 is reported to be soluble in water. The solubility of a peptide is largely determined by its amino acid composition. The presence of charged (Lysine, Histidine, Glutamic Acid) and polar (Serine, Threonine, Asparagine) amino acids in its sequence contributes to its aqueous solubility. For peptides that are difficult to dissolve, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.

Stability and Storage

Peptides are susceptible to chemical and physical degradation, including hydrolysis, oxidation, and aggregation. The stability of Oligopeptide-41 is influenced by factors such as pH, temperature, and the presence of enzymes. It is recommended to store the lyophilized powder at -20°C to ensure long-term stability. Once reconstituted in a solution, it is advisable to prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing residues like Methionine and Tryptophan, as found in Oligopeptide-41, can be prone to oxidation.

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the characterization of synthetic peptides like Oligopeptide-41.

Peptide Purity and Quantification (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides.

-

Principle: The peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptide and any impurities based on their hydrophobicity.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 95% of Mobile Phase B over a set period (e.g., 30 minutes) is typically used.

-

Detection: The eluate is monitored by UV absorbance, commonly at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues like Tryptophan absorb at 280 nm.

-

Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

-

Molecular Weight Determination (Mass Spectrometry)

Mass spectrometry (MS) is used to confirm the identity of the peptide by measuring its molecular weight with high accuracy.

-

Principle: The peptide molecules are ionized, and their mass-to-charge ratio (m/z) is measured.

-

Instrumentation: Typically, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are used.

-

Methodology (ESI-MS):

-

Sample Preparation: The peptide solution from HPLC or a separately prepared solution is infused into the ESI source.

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged peptide ions.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum will show one or more peaks corresponding to the peptide with different charge states. The molecular weight can be deconvoluted from this data and compared to the theoretical molecular weight.

-

Isoelectric Point Determination

The isoelectric point can be determined experimentally using techniques like Isoelectric Focusing (IEF) or potentiometric titration.

-

Principle (Capillary IEF): Peptides migrate through a pH gradient under the influence of an electric field until they reach a point in the gradient where their net charge is zero (the pI). At this point, their migration ceases.

-

Instrumentation: A capillary electrophoresis system with a capillary filled with a solution of carrier ampholytes that form the pH gradient.

-

Methodology:

-

Sample Preparation: The peptide is mixed with the carrier ampholyte solution and pI markers.

-

Focusing: A high voltage is applied across the capillary, causing the ampholytes and the peptide to migrate to their respective pI positions.

-

Mobilization and Detection: After focusing, the focused zones are moved past a detector (e.g., UV detector) by applying pressure or a chemical mobilizer.

-

Data Analysis: The pI of the peptide is determined by comparing its migration time to that of the known pI markers.

-

Solubility Assessment

A systematic approach is used to determine the optimal solvent for a peptide.

-

Principle: The peptide's solubility is tested in a series of solvents of varying polarity and pH.

-

Methodology:

-

Initial Test: Attempt to dissolve a small, known amount of the peptide in distilled water.

-

pH Adjustment: If insoluble in water, and the peptide is basic (pI > 7), try an acidic solution (e.g., 10% acetic acid). If the peptide is acidic (pI < 7), try a basic solution (e.g., 0.1 M ammonium bicarbonate).

-

Organic Solvents: For very hydrophobic peptides, test solubility in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly dilute with the desired aqueous buffer.

-

Enhancement: Sonication can be used to aid dissolution.

-

Observation: A peptide is considered soluble if the solution is clear and free of visible particulates.

-

Stability Analysis

Stability studies are performed to understand how the peptide degrades over time under various conditions.

-

Principle: The peptide is incubated under stressed conditions (e.g., different pH values and temperatures), and its purity is monitored over time using RP-HPLC.

-

Methodology:

-

Sample Preparation: Prepare solutions of the peptide in a range of buffers with different pH values (e.g., pH 4, 7, 9).

-

Incubation: Aliquots of each solution are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4 weeks), a sample from each condition is taken and analyzed by RP-HPLC.

-

Data Analysis: The percentage of the intact peptide remaining is plotted against time to determine the degradation rate. The formation of degradation products can be further analyzed by mass spectrometry.

-

Biological Activity and Signaling Pathway

Oligopeptide-41 is known to promote hair growth by preventing hair loss. Its mechanism of action involves the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the Wnt/β-catenin signaling pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for the development and maintenance of hair follicles.

-

"Off" State (No Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" (including APC, Axin, CK1, and GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. As a result, β-catenin levels in the cytoplasm are low, and it cannot enter the nucleus to activate target gene transcription.

-

"On" State (Wnt Signal): When a Wnt protein binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin. β-catenin then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation and differentiation, which is essential for hair follicle function.

Role of DKK-1 and Oligopeptide-41

DKK-1 is a secreted protein that acts as a potent inhibitor of the Wnt pathway. It does so by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Fz-LRP5/6 signaling complex. Elevated levels of DKK-1 are associated with hair loss conditions like androgenetic alopecia.

Oligopeptide-41 functions by suppressing the activity of DKK-1. By inhibiting this inhibitor, Oligopeptide-41 effectively maintains the "On" state of the Wnt/β-catenin pathway, leading to the stabilization of β-catenin and the promotion of hair follicle cell proliferation and migration.

Mandatory Visualizations

General Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide like Oligopeptide-41.

References

Oligopeptide-41: A Deep Dive into its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41, a synthetic peptide also known by its trade name CG-Keramin1, has emerged as a significant bioactive molecule, primarily investigated for its role in promoting hair growth. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of Oligopepeptide-41. It details its primary function as an inhibitor of Dickkopf-1 (DKK-1), a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and cycling. This document synthesizes available quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Oligopeptides, short chains of amino acids, are increasingly recognized for their therapeutic potential in various fields, including dermatology and cosmetics.[1] Oligopeptide-41 is a synthetically derived peptide that has garnered attention for its ability to stimulate hair follicles and promote hair growth.[2] Its primary application is in cosmetic formulations aimed at addressing hair loss.[3] This guide will delve into the scientific basis of Oligopeptide-41's activity, providing a technical foundation for researchers and drug development professionals.

Discovery and Initial Characterization

Oligopeptide-41 is a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe.[4] Its discovery was driven by the need for effective agents to combat hair loss by targeting key molecular pathways involved in hair follicle regulation. The initial characterization of Oligopeptide-41 focused on its interaction with the Wnt signaling pathway, a critical regulator of hair follicle morphogenesis and cycling.

Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |

| Molecular Formula | C63H90N18O19S |

| Molecular Weight | 1435.6 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

Mechanism of Action: Inhibition of DKK-1 and Activation of Wnt/β-catenin Signaling

The primary mechanism of action of Oligopeptide-41 is the inhibition of Dickkopf-1 (DKK-1). DKK-1 is a secreted protein that acts as an antagonist of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. This inhibition leads to the degradation of β-catenin, a key downstream effector of the canonical Wnt pathway.

By inhibiting DKK-1, Oligopeptide-41 effectively removes this block on the Wnt pathway. This allows for the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation, differentiation, and survival, ultimately promoting the anagen (growth) phase of the hair cycle.

Signaling Pathway Diagram

Caption: Oligopeptide-41 inhibits DKK-1, activating Wnt/β-catenin signaling.

Quantitative Data Summary

While extensive quantitative data from peer-reviewed publications on Oligopeptide-41 is limited, data from a clinical study on a hair serum product containing a blend of biomimetic peptides, including those that modulate the Wnt/β-catenin pathway, provides insights into its potential efficacy.

| Parameter | Baseline (Mean ± SD) | Day 90 (Mean ± SD) | % Change | p-value |

| Hair Density (hairs/cm²) | 171.35 ± 21.9 | 185.01 ± 20.57 | +7.97% | <0.0001 |

| Vellus Hair Density (hairs/cm²) | N/A | N/A | +13.51% | <0.0001 |

| Terminal Hair Density (hairs/cm²) | N/A | N/A | +5.93% | <0.0001 |

| Hair Thinning (%) | N/A | N/A | -17.55% | <0.0001 |

Note: The referenced study evaluated a product with multiple active ingredients, and the specific contribution of Oligopeptide-41 cannot be isolated.

Experimental Protocols

In Vitro DKK-1 Inhibition Assay

This protocol outlines a general method for assessing the DKK-1 inhibitory activity of a peptide like Oligopeptide-41.

Caption: Workflow for an in vitro DKK-1 inhibition ELISA.

In Vivo Hair Growth Study in C57BL/6 Mice

The C57BL/6 mouse model is commonly used for studying hair growth due to its synchronized hair follicle cycling.

Caption: Workflow for an in vivo hair growth study in C57BL/6 mice.

Wnt/β-catenin Signaling Pathway Activation Assay

A common method to assess the activation of the Wnt/β-catenin pathway is through a TCF/LEF reporter assay.

Caption: Workflow for a TCF/LEF luciferase reporter assay.

Safety and Toxicological Profile

Oligopeptide-41 is generally considered safe for topical use in cosmetic formulations. Acute oral toxicity studies in rats have shown no signs of systemic toxicity at doses up to 2000 mg/kg body weight. As with most cosmetic ingredients, dermal irritation and sensitization potential should be evaluated for specific formulations.

Conclusion and Future Directions

Oligopeptide-41 represents a targeted approach to hair growth promotion through its well-defined mechanism of DKK-1 inhibition and subsequent activation of the Wnt/β-catenin signaling pathway. While initial data and its use in cosmetic products are promising, further rigorous, peer-reviewed clinical studies are needed to fully elucidate its efficacy and optimal formulation characteristics. Future research could focus on its potential synergistic effects with other hair growth-promoting agents and explore its application in other Wnt-related skin conditions. The detailed characterization and methodologies presented in this guide provide a solid foundation for such future investigations.

References

Oligopeptide-41: An In-Depth Technical Guide to its Impact on Extracellular Matrix Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-41, a synthetic peptide, is emerging as a significant modulator of the extracellular matrix (ECM). Primarily known for its role in hair growth stimulation through the inhibition of Dickkopf-1 (DKK-1), its mechanism of action via the Wnt/β-catenin signaling pathway has profound implications for skin health and tissue regeneration. This technical guide provides a comprehensive overview of the current understanding of Oligopeptide-41's impact on key ECM proteins, including collagen, elastin, fibronectin, and laminin, as well as its regulatory effects on matrix metalloproteinases (MMPs). This document synthesizes available data, details relevant signaling pathways, and provides in-depth experimental protocols for researchers investigating the therapeutic potential of this and similar peptides.

Introduction to Oligopeptide-41 and the Extracellular Matrix

Oligopeptide-41 is a synthetic peptide that has garnered attention for its biological activities, most notably in the realm of hair follicle stimulation. Its primary known mechanism involves the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting DKK-1, Oligopeptide-41 effectively activates Wnt/β-catenin signaling.

The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In the skin, the ECM is crucial for maintaining tensile strength, elasticity, and hydration. Key components of the dermal ECM include:

-

Collagen: The most abundant protein in the ECM, providing structural integrity and tensile strength.

-

Elastin: A protein that imparts elasticity and resilience to tissues, allowing them to recoil after stretching.

-

Fibronectin: A glycoprotein that plays a critical role in cell adhesion, migration, and differentiation, and in organizing the ECM.

-

Laminin: A major component of the basement membrane, crucial for cell adhesion, migration, and tissue architecture.

The homeostasis of the ECM is tightly regulated by a balance between the synthesis of new ECM components and their degradation by enzymes, primarily matrix metalloproteinases (MMPs). Dysregulation of this balance is a hallmark of skin aging and various pathological conditions.

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

The effects of Oligopeptide-41 on the ECM are intrinsically linked to its activation of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial to elucidating the peptide's impact on skin physiology.

Signaling Pathway Diagram:

In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, and GSK-3β), leading to its ubiquitination and proteasomal degradation. DKK-1 acts as an antagonist by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 complex and promoting the degradation of β-catenin.

Oligopeptide-41 inhibits DKK-1, which in turn allows for the activation of the Wnt pathway. When Wnt ligands bind to their Frizzled receptors and LRP5/6 co-receptors, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, including those encoding for ECM proteins.

Quantitative Impact of Wnt/β-Catenin Activation on ECM Proteins and MMPs

While direct quantitative studies on Oligopeptide-41's effects on ECM proteins are limited, data from studies involving DKK-1 inhibition or direct Wnt/β-catenin activation in fibroblasts provide valuable insights. The following tables summarize the expected quantitative changes based on the known mechanism of action.

Table 1: Effects on Extracellular Matrix Protein Expression

| Target Protein | Method of Wnt Activation | Cell Type | Observed Effect | Fold Change/Percentage Increase | Citation(s) |

| Collagen I | DKK-1 Inhibition (in vivo) | Mouse Muscle | Decreased Collagen I gene expression | Significant decrease (quantification not specified) | [1] |

| Laminin α5 | Canonical Wnt Signaling Activation | Zebryfish Embryos | Upregulated lama5 gene expression | 1.8-fold increase | [2] |

| Fibronectin | Wnt/β-catenin Activation | Dermal Fibroblasts | Down-regulated | <0.5-fold change in GOF dermal fibroblasts | [3] |

| Elastin | Sustained Wnt Activation | Mouse Skin | No significant change in protein distribution | Not specified | [4] |

Note: The data presented for Collagen I shows a decrease with DKK-1 inhibition in a muscle fibrosis model, suggesting that the role of Wnt signaling in collagen regulation can be context-dependent. However, in the context of skin fibroblasts, Wnt activation is generally associated with increased collagen production during wound healing.

Table 2: Effects on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

| Target MMP/TIMP | Method of Wnt Activation | Cell Type | Observed Effect | Fold Change/Percentage Change | Citation(s) |

| MMP-2 | Wnt3A Treatment | T cells | Induced MMP-2 gene expression | 6-fold induction | [5] |

| MMP-9 | Wnt Signaling Activation | T cells | Induced MMP-9 gene expression | Strong induction (quantification not specified) | |

| MMP-10 | β-catenin Stabilization | Dermal Fibroblasts | Upregulated Mmp10 gene expression | >2-fold change | |

| TIMP-1 | Wnt3a Treatment | Mesenchymal Stem Cells | Increased TIMP-1 expression | Significant increase (quantification not specified) |

Detailed Experimental Protocols

To facilitate further research into the effects of Oligopeptide-41 and similar compounds on ECM remodeling, this section provides detailed protocols for key experimental assays.

Cell Culture of Human Dermal Fibroblasts

Workflow Diagram:

-

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks, 6-well plates, etc.

-

-

Procedure:

-

Thaw cryopreserved HDFs rapidly in a 37°C water bath.

-

Transfer cells to a T-75 flask containing DMEM supplemented with 10% FBS and 1% P/S.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.

-

For experiments, seed HDFs in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours before treatment.

-

Treat cells with various concentrations of Oligopeptide-41 or vehicle control for the desired time points.

-

Quantitative PCR (qPCR) for Collagen Gene Expression (COL1A1)

-

RNA Extraction:

-

Lyse treated HDFs using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).

-

Isolate total RNA according to the manufacturer's protocol.

-

Quantify RNA concentration and assess purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for COL1A1 and a housekeeping gene (e.g., GAPDH), and cDNA template.

-

Primer Sequences (Example for Human COL1A1):

-

Forward: 5'-GAC GAG ACC AAG AAC TGC AAG -3'

-

Reverse: 5'-GCC AGC AGA GAC CAC AAG AA -3'

-

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of COL1A1 to the housekeeping gene.

-

Western Blot for Fibronectin in Cell Culture Supernatant

-

Sample Preparation:

-

Collect the cell culture supernatant from treated HDFs.

-

Concentrate the supernatant using centrifugal filter units to increase protein concentration.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a 4-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against fibronectin (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

-

Immunofluorescence Staining for Elastin

-

Cell Seeding and Treatment:

-

Seed HDFs on glass coverslips in a 24-well plate and treat as described in the cell culture protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against elastin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Fluorometric MMP Activity Assay

-

Sample Preparation:

-

Collect cell lysates or culture supernatants from treated cells.

-

Determine the protein concentration of the samples.

-

-

Assay Procedure (using a commercial kit):

-

Prepare a standard curve using the provided active MMP standard.

-

Add samples and standards to a 96-well black microplate.

-

If measuring total MMP activity, activate pro-MMPs using APMA (p-aminophenylmercuric acetate) according to the kit instructions.

-

Prepare the fluorogenic MMP substrate working solution.

-

Add the substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.

-

Determine the MMP activity in the samples by comparing their reaction rates to the standard curve.

-

Interplay with Other Signaling Pathways

The Wnt/β-catenin pathway does not operate in isolation. Its activation by Oligopeptide-41 can influence and be influenced by other critical signaling pathways involved in skin homeostasis and repair.

Signaling Pathway Interactions Diagram:

-

TGF-β Pathway: The Transforming Growth Factor-β (TGF-β) pathway is a potent stimulator of ECM synthesis, particularly collagen. There is significant crosstalk between the Wnt and TGF-β pathways. In some contexts, TGF-β can activate β-catenin signaling, and conversely, Wnt signaling can modulate the expression of TGF-β and its receptors.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Activation of the MAPK/ERK pathway can also lead to increased ECM production. The interplay between Wnt and MAPK signaling is complex and can be both synergistic and antagonistic depending on the cellular context.

Conclusion and Future Directions

Oligopeptide-41 presents a promising avenue for modulating the extracellular matrix through its targeted inhibition of DKK-1 and subsequent activation of the Wnt/β-catenin signaling pathway. While its primary application has been in hair growth, the foundational role of the Wnt pathway in fibroblast activity and ECM production suggests significant potential for applications in skin rejuvenation and wound healing.

Future research should focus on:

-

Direct Quantification: Conducting studies to directly quantify the dose-dependent effects of Oligopeptide-41 on the expression of collagen, elastin, fibronectin, and laminin in human dermal fibroblasts.

-

In Vivo Studies: Performing in vivo studies to assess the impact of topical Oligopeptide-41 application on skin elasticity, collagen density, and wrinkle reduction.

-

MMP Profiling: A comprehensive analysis of the effect of Oligopeptide-41 on the expression and activity of a broad range of MMPs and their inhibitors (TIMPs).

-

Synergistic Effects: Investigating the potential synergistic effects of combining Oligopeptide-41 with other active ingredients that target complementary pathways, such as TGF-β and MAPK signaling.

By elucidating the precise mechanisms and quantitative effects of Oligopeptide-41 on the ECM, the scientific and medical communities can better harness its potential for therapeutic and cosmetic applications.

References

- 1. beta-Catenin/Wnt signaling regulates expression of the membrane type 3 matrix metalloproteinase in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt signaling induces matrix metalloproteinase expression and regulates T cell transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin fibrosis and recovery is dependent on Wnt activation via DPP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Oligopeptide-41 and DKK-1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dickkopf-1 (DKK-1) is a well-established antagonist of the canonical Wnt signaling pathway, playing a crucial role in various physiological and pathological processes, including hair follicle development.[1] Elevated levels of DKK-1 have been implicated in hair loss, making it a prime target for therapeutic intervention.[2][3] Oligopeptide-41, a synthetic peptide, has been identified as a suppressor of DKK-1, thereby promoting hair growth.[2][4] This technical guide provides an in-depth overview of the in silico methodologies employed to elucidate the molecular interactions between Oligopeptide-41 and DKK-1. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for analyzing the binding affinity and stability of the peptide-protein complex. This document is intended to serve as a comprehensive resource for researchers engaged in peptide-based drug discovery and the computational analysis of protein-peptide interactions.

Introduction to Oligopeptide-41 and DKK-1

Oligopeptide-41 is a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe. It is known to counteract the inhibitory effects of DKK-1 on the Wnt signaling pathway, which is essential for maintaining healthy hair follicles.

DKK-1 is a secreted protein that functions as an inhibitor of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 complex. Structurally, DKK-1 is composed of two conserved cysteine-rich domains (CRD1 and CRD2) separated by a linker region. The interaction with LRP5/6 is primarily mediated by the C-terminal CRD2 domain. Several crystal structures of human DKK-1, often in complex with LRP6, are available in the Protein Data Bank (PDB), with entries such as 3S2K, 3S8V, 3SOQ, and 5FWW.

In Silico Analysis Workflow

The in silico investigation of the Oligopeptide-41 and DKK-1 interaction follows a structured workflow, beginning with structure preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in silico experiments. These protocols are based on widely used and validated software in the field of computational drug discovery.

Structure Preparation

3.1.1. DKK-1 Receptor Preparation

-

Structure Retrieval: Download the crystal structure of human DKK-1 from the Protein Data Bank (e.g., PDB ID: 3S2K).

-

Preprocessing: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

-